1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid
Description
1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a synthetic organic compound featuring a piperidine core substituted with a carboxylic acid group at position 3 and a 2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl acetyl moiety. The compound’s structure combines a heterocyclic thiazole ring with a dichlorophenyl group, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C17H16Cl2N2O3S |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-12-4-1-5-13(19)15(12)16-20-11(9-25-16)7-14(22)21-6-2-3-10(8-21)17(23)24/h1,4-5,9-10H,2-3,6-8H2,(H,23,24) |
InChI Key |
LHAJQOHKKMMEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the dichlorophenyl group. The piperidine ring is then acetylated and coupled with the thiazole derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group and thiazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Features: A chiral piperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at position 3. The Boc group enhances solubility in organic solvents but may reduce metabolic stability compared to unprotected amines.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Molecular Formula : C₂₁H₂₂N₂O₄
- Molecular Weight : 366.41 g/mol
- Key Features :
- Contains a piperazine ring (a six-membered ring with two nitrogen atoms) instead of piperidine.
- Features a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis for temporary amine protection.
- The absence of a thiazole or halogenated aryl group limits its utility in applications requiring hydrophobic interactions .
1-[2-(3-Fluorophenyl)acetyl]piperidine-4-carboxylic Acid
- Molecular Formula: C₁₄H₁₆FNO₃
- Molecular Weight : 265.28 g/mol
- Key Features: Substituted with a monofluorophenyl acetyl group and a carboxylic acid at position 4 (vs. position 3 in the target compound). Fluorine’s electron-withdrawing effects may modulate electronic properties differently compared to chlorine.
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Molecular Formula : C₂₈H₃₃ClN₂O₇
- Molecular Weight : 545.02 g/mol
- Key Features :
Structural and Functional Analysis
Table 1: Comparative Properties of Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₄Cl₂N₂O₃S | 409.28 | 2,6-Dichlorophenyl-thiazole, COOH at C3 | High lipophilicity, thiazole-mediated interactions |
| (3S,4R)-1-(Boc)-4-phenylpiperidine-3-COOH | C₁₇H₂₃NO₄ | 305.37 | Boc, phenyl at C4 | Chiral center, Boc protection |
| 2-[4-(Fmoc-piperazinyl)]acetic acid | C₂₁H₂₂N₂O₄ | 366.41 | Fmoc, piperazine | Piperazine ring, Fmoc protection |
| 1-[2-(3-Fluorophenyl)acetyl]piperidine-4-COOH | C₁₄H₁₆FNO₃ | 265.28 | 3-Fluorophenyl, COOH at C4 | Fluorine-mediated electronic effects |
| 1-(Chloroacetyl)-bis(trimethoxyphenyl)piperidone | C₂₈H₃₃ClN₂O₇ | 545.02 | Chloroacetyl, trimethoxyphenyls | Methoxy-rich, ketone functionality |
Key Observations:
- Steric Considerations : The thiazole ring introduces rigidity compared to flexible acetyl or Boc/Fmoc groups, which may restrict conformational freedom and improve target specificity .
- Pharmacokinetics : The carboxylic acid at position 3 (vs. 4 in other analogs) may alter ionization states under physiological conditions, affecting solubility and absorption .
Biological Activity
1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a thiazole moiety and a dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 312.22 g/mol.
Research indicates that compounds similar to 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .
- Anticancer Activity : The compound's thiazole and piperidine components are often associated with anticancer properties. For example, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells and HepG2 hepatocellular carcinoma cells .
Biological Activity Data
Case Studies
-
FAAH Inhibition and Pain Relief
A study investigated the effects of a related piperidine derivative on pain models in rats. The compound demonstrated significant analgesic properties by inhibiting FAAH activity, leading to increased levels of anandamide and reduced tactile allodynia in neuropathic pain models . -
Anticancer Efficacy
Another research effort focused on the anticancer potential of thiazole derivatives, including those with similar structures to 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting their utility as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
